molecular formula C15H17ClN4 B12057277 Myclobutanil D4 CAS No. 2140327-34-8

Myclobutanil D4

Cat. No.: B12057277
CAS No.: 2140327-34-8
M. Wt: 292.80 g/mol
InChI Key: HZJKXKUJVSEEFU-UGWFXTGHSA-N
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Description

Myclobutanil D4 (Myclobutanil-(phenyl-d4)), with the molecular formula C15H13ClD4N4 and a molecular weight of 292.80 g/mol, is a deuterium-labeled analog of the triazole fungicide myclobutanil, where four hydrogen atoms on the phenyl ring are replaced with deuterium . This compound is designed for use as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantitative analysis of myclobutanil residues . The primary advantage of using this compound in analytical workflows is that its nearly identical physical and chemical properties to the non-labeled myclobutanil ensure co-elution and similar behavior during sample preparation and chromatography, thereby compensating for matrix effects and analyte loss to yield highly accurate and reliable results . The parent compound, myclobutanil, is a broad-spectrum, systemic fungicide that inhibits ergosterol biosynthesis by targeting the steroid demethylase (CYP51) enzyme, which is crucial for fungal cell membrane integrity . Recent toxicological research indicates that myclobutanil can cross the blood-brain barrier and may induce neurotoxicity, with studies identifying potential interactions with targets like RAF1 and multiple signaling pathways . Furthermore, metabolism studies have revealed enantioselective behavior in humans, with the R-(-)-enantiomer potentially persisting longer in the body . Myclobutanil is banned for use in cannabis cultivation in several regions due to health concerns, and its decomposition can release toxic fumes . This product is intended for research and analytical purposes only and is not for diagnostic, therapeutic, or any other human use. Appropriate personal protective equipment should be worn, and the material should be handled in accordance with the Safety Data Sheet .

Properties

CAS No.

2140327-34-8

Molecular Formula

C15H17ClN4

Molecular Weight

292.80 g/mol

IUPAC Name

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile

InChI

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3/i4D,5D,6D,7D

InChI Key

HZJKXKUJVSEEFU-UGWFXTGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CCCC)(CN2C=NC=N2)C#N)[2H])[2H])Cl)[2H]

Canonical SMILES

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Deuterated 2-(4-Chlorophenyl)Capronitrile

The foundational intermediate for Myclobutanil D4 is 2-(4-chlorophenyl)capronitrile, which requires deuterium substitution at four positions. In standard synthesis, p-chlorophenylacetonitrile reacts with chlorobutane under alkaline conditions:

Reaction Conditions

  • Reactants : p-Chlorophenylacetonitrile (1 eq), chlorobutane (1.3–1.5 eq).

  • Catalyst : Triethylamine (40–50 wt.% relative to acetonitrile).

  • Base : 50–60 wt.% NaOH aqueous solution (pH 8.0–9.0).

  • Temperature : 60–70°C for 5–7 hours.

For deuterated analogs, p-chlorophenylacetonitrile-d4 replaces the non-deuterated starting material. This compound is synthesized via catalytic deuteration of p-chlorophenylacetonitrile using D2O and palladium catalysts or via Ullmann-type coupling with deuterated chlorobenzene.

Yield Optimization

  • Distillation : Post-reaction, the crude product is distilled at 170±2°C under 1.333 kPa to achieve >97% purity.

  • Deuterated Yield : Isotopic effects reduce yields by 3–5% compared to non-deuterated routes.

Triazole Ring Formation

The final step couples the brominated intermediate with sodium triazole to form this compound:

Reaction Parameters

  • Reactants : 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane-d4 (1 eq), sodium triazole (1.0–1.5 eq).

  • Solvent : DMSO.

  • Temperature : 90–100°C for 8–10 hours.

Deuterated Product Isolation

  • Workup : Post-reaction, DMSO is removed via vacuum distillation (80–90 vol.%), followed by toluene extraction and acetone recrystallization.

  • Yield : 77–78% for non-deuterated Myclobutanil; deuterated versions exhibit comparable yields if isotopic purity is maintained.

Analytical Validation and Quality Control

Isotopic Purity Assessment

This compound requires rigorous validation to ensure deuterium incorporation at specified positions:

  • Mass Spectrometry : Quantifies deuterium enrichment (target: ≥98% D4).

  • NMR Spectroscopy : Confirms absence of proton signals at deuterated positions.

Table 1: Typical Analytical Metrics for this compound

ParameterSpecificationMethod
Isotopic Purity≥98% D4LC-MS/MS
Chemical Purity≥97%HPLC-UV
Residual Solvents<50 ppm DMSOGC-FID

Challenges in Deuterated Synthesis

Kinetic Isotope Effects

Deuterium’s higher mass slows reaction kinetics, particularly in SN2 mechanisms (e.g., bromination). Mitigation strategies include:

  • Extended Reaction Times : 10–15% longer than non-deuterated syntheses.

  • Catalyst Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromide displacement rates.

Cost of Deuterated Reagents

Deuterated starting materials (e.g., p-chlorophenylacetonitrile-d4) are 10–20x costlier than protonated analogs. Bulk synthesis and catalyst recycling mitigate expenses.

Industrial and Regulatory Considerations

Scale-Up Protocols

Pilot-scale production (1–10 kg batches) adheres to Good Manufacturing Practice (GMP):

  • Solvent Recovery : DMSO is distilled and reused, reducing waste.

  • Quality Batches : Each batch undergoes isotopic and chemical purity checks.

Table 2: Scale-Up Parameters for this compound

ParameterLab Scale (100 g)Pilot Scale (5 kg)
Reaction Volume1 L50 L
Distillation Efficiency80%85%
Batch Cycle Time72 hours96 hours

Chemical Reactions Analysis

Types of Reactions

Myclobutanil D4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

Agricultural Applications

Myclobutanil is primarily utilized as a broad-spectrum fungicide in agriculture, particularly for controlling fungal diseases in crops such as wheat, barley, and various fruits. The compound operates by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

Efficacy Against Fungal Pathogens

Research has demonstrated that myclobutanil effectively controls a range of fungal pathogens. For instance:

  • Wheat Fusarium Head Blight : A study indicated that myclobutanil exhibited significant antifungal activity against Fusarium graminearum, the causative agent of Fusarium head blight in wheat. The compound was tested alongside other fungicides, showing comparable efficacy in reducing mycelial growth rates across various concentrations .
  • General Fungal Control : Myclobutanil has been shown to inhibit the growth of several other fungi, making it a valuable tool in integrated pest management strategies .

Environmental Monitoring

The environmental persistence and potential toxicity of myclobutanil necessitate monitoring its residues in agricultural runoff and water sources. Myclobutanil D4 serves as a useful tracer in environmental studies due to its distinct isotopic signature.

Detection Methods

Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for detecting myclobutanil residues in environmental samples. These methods can achieve low limits of detection (LOD), making them suitable for monitoring compliance with safety regulations .

Toxicological Studies

Research into the toxicological effects of myclobutanil has revealed significant insights regarding its safety profile and potential genotoxicity.

Genotoxic Effects

Studies on the genotoxic effects of myclobutanil have utilized model organisms such as Allium cepa (onion). Results indicated that exposure to varying concentrations of myclobutanil led to DNA sequence changes and nuclear anomalies, suggesting a potential risk even at low doses .

Case Reports of Poisoning

Case studies have documented instances of myclobutanil poisoning, highlighting the importance of awareness regarding its toxic effects. One case involved a patient who ingested an unknown quantity of the compound but presented with mild symptoms, underscoring variability in clinical presentations associated with exposure .

Case Studies and Research Findings

StudyFocusFindings
Xin et al., 2020Antifungal activityMyclobutanil effectively inhibited Fusarium graminearum growth .
Li et al., 2021GenotoxicityInduced DNA changes in Allium cepa at low concentrations .
Clinical Case ReportPoisoningDocumented mild symptoms post-ingestion; highlights variability in toxicity .

Comparison with Similar Compounds

Chemical Properties and Mechanism of Action

Myclobutanil shares its triazole core structure with other conazole fungicides like Penconazole and Metconazole , but differs in substituents affecting solubility, stability, and bioavailability:

  • Myclobutanil : C₁₅H₁₇ClN₄, water solubility ~142 mg/L (20°C), log Kow 3.5 .
  • Penconazole : C₁₃H₁₅Cl₂N₃, log Kow 3.7, higher lipophilicity .
  • Metconazole : C₁₇H₂₂ClN₃O, log Kow 3.2, polar functional groups enhance soil mobility .

All three inhibit fungal cytochrome P450 lanosterol 14α-demethylase, blocking ergosterol synthesis. However, structural variations influence binding affinity and spectrum of activity. Myclobutanil is particularly effective against powdery mildews and rusts, while Metconazole exhibits broader activity against Fusarium species .

Efficacy and Environmental Persistence

Dissipation rates (DT₅₀) in soil vary significantly based on amendments and environmental conditions:

Compound DT₅₀ (Unamended Soil) DT₅₀ (Amended Soil) Key Metabolites
Myclobutanil 30–60 days 51–156 days* Triazole derivatives
Penconazole 20–40 days 35–90 days Penconazole-alcohol
Metconazole 40–80 days 60–120 days Metconazole-ketone

*DT₅₀ increases 1.7–2.6× in sewage sludge (SS)- or spent mushroom substrate (SMS)-amended soils due to reduced bioavailability . Myclobutanil’s persistence is intermediate among triazoles but exceeds non-triazole fungicides like diazinon .

Toxicity Profile

Parameter Myclobutanil Penconazole Metconazole
Avian LC₅₀ 1,200 mg/kg (moderate) 980 mg/kg (moderate) 1,500 mg/kg (low)
Aquatic EC₅₀ 0.12 mg/L (fish) 0.08 mg/L (fish) 0.25 mg/L (fish)
Genotoxicity Inconclusive† Positive (in vitro) Negative

Penconazole shows higher aquatic toxicity, while Metconazole is less toxic to birds .

Regulatory Status and Market Trends

  • MRLs range from 0.1 ppm (tea) to 2 ppm (stone fruits) .
  • Penconazole : Stricter MRLs (0.05 ppm in herbs) due to higher residue accumulation .
  • Metconazole : Preferred in integrated pest management for lower bioaccumulation .

Market trends highlight a shift toward eco-friendly formulations. Companies like Syngenta and DowDuPont invest in sustainable Myclobutanil derivatives, while competitors focus on Metconazole for its favorable environmental profile .

Q & A

Correlating in vitro and in vivo data using deuterated standards like this compound.

  • Conduct parallel in vitro (microsomal assays) and in vivo (rodent models) studies. Use this compound to track pharmacokinetic parameters (e.g., clearance, half-life). Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between systems .

Methodological Frameworks

  • PICO Framework : Define Population (e.g., agricultural samples), Intervention (this compound application), Comparison (untreated controls), and Outcomes (residue quantification accuracy) .
  • FINER Criteria : Ensure research questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored metabolites), Ethical (proper disposal protocols), and Relevant (regulatory compliance) .

Data Presentation

  • Use heatmaps to visualize metabolite abundance across matrices. Include error bars (± SEM) in calibration curves and provide raw data in appendices .

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